Cas no 1993386-81-4 ((2R)-2-amino-4-(pyrazin-2-yl)butanoic acid)

(2R)-2-amino-4-(pyrazin-2-yl)butanoic acid is a chiral non-proteinogenic amino acid derivative featuring a pyrazine moiety. Its structural uniqueness, combining an amino acid backbone with a heteroaromatic ring, makes it valuable in medicinal chemistry and peptide research. The (R)-configuration ensures stereochemical precision, which is critical for applications in drug design and biochemical studies. The pyrazine group enhances binding interactions in target molecules, offering potential for modulating biological activity. This compound serves as a versatile intermediate in synthesizing peptidomimetics and enzyme inhibitors. Its high purity and well-defined stereochemistry support reproducible results in research applications. Suitable for use in pharmaceutical development and structure-activity relationship studies.
(2R)-2-amino-4-(pyrazin-2-yl)butanoic acid structure
1993386-81-4 structure
Product Name:(2R)-2-amino-4-(pyrazin-2-yl)butanoic acid
CAS No:1993386-81-4
MF:C8H11N3O2
MW:181.191841363907
CID:5950359
PubChem ID:165506551
Update Time:2025-05-21

(2R)-2-amino-4-(pyrazin-2-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-amino-4-(pyrazin-2-yl)butanoic acid
    • EN300-1300508
    • 1993386-81-4
    • Inchi: 1S/C8H11N3O2/c9-7(8(12)13)2-1-6-5-10-3-4-11-6/h3-5,7H,1-2,9H2,(H,12,13)/t7-/m1/s1
    • InChI Key: PUQJBUOBSCAMLP-SSDOTTSWSA-N
    • SMILES: OC([C@@H](CCC1C=NC=CN=1)N)=O

Computed Properties

  • Exact Mass: 181.085126602g/mol
  • Monoisotopic Mass: 181.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.2
  • Topological Polar Surface Area: 89.1Ų

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Additional information on (2R)-2-amino-4-(pyrazin-2-yl)butanoic acid

(2R)-2-amino-4-(pyrazin-2-yl)butanoic acid and its significance in modern biochemical research

CAS no. 1993386-81-4 refers to a specialized organic compound, specifically (2R)-2-amino-4-(pyrazin-2-yl)butanoic acid, which has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural framework, combines an amino acid derivative with a pyrazine moiety, making it a versatile scaffold for various biochemical applications. The precise stereochemistry, denoted by the (2R) configuration, underscores its importance in the development of enantiomerically pure compounds, which are crucial for achieving high efficacy and minimal side effects in drug formulations.

The pyrazin-2-yl substituent in the molecular structure of this compound introduces a nitrogen-rich heterocyclic ring system, which is known for its ability to interact with biological targets in complex ways. This feature has made it a valuable building block in the synthesis of novel therapeutic agents. Recent studies have highlighted the potential of such compounds in modulating enzyme activity and receptor binding, particularly in the context of metabolic disorders and inflammatory conditions. The combination of an amino acid backbone with a pyrazine group provides a unique chemical profile that can be exploited for designing molecules with enhanced pharmacological properties.

In the realm of drug discovery, (2R)-2-amino-4-(pyrazin-2-yl)butanoic acid has been explored as a precursor for synthesizing peptidomimetics and protease inhibitors. These inhibitors are critical in treating a wide range of diseases, including cancer and infectious diseases. The pyrazine ring's ability to form hydrogen bonds and participate in π-stacking interactions with biological targets makes it an ideal candidate for designing molecules that can selectively bind to specific proteins. This specificity is essential for minimizing off-target effects, which are a common concern in drug development.

Moreover, the stereochemical purity of (2R)-2-amino-4-(pyrazin-2-yl)butanoic acid is of paramount importance due to the chiral nature of biological systems. Enantiomers, even though they share the same molecular formula, can exhibit vastly different biological activities. The (R)-configuration at the second carbon atom ensures that the compound interacts with biological targets in a predictable manner, enhancing its therapeutic potential. This has led to increased interest in chiral auxiliaries and catalysts that can be used to achieve high enantiomeric purity during synthesis.

Recent advancements in computational chemistry have further facilitated the design and optimization of compounds like (2R)-2-amino-4-(pyrazin-2-yl)butanoic acid. Molecular modeling techniques have enabled researchers to predict how these molecules will behave within biological systems, allowing for more targeted drug design. For instance, virtual screening methods have been used to identify potential binding sites on target proteins, which can then be validated experimentally. This interdisciplinary approach has significantly accelerated the drug discovery process and has led to the identification of several promising lead compounds.

The role of pyrazin-2-yl derivatives in medicinal chemistry cannot be overstated. These compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The nitrogen atoms within the pyrazine ring can engage in multiple forms of non-covalent interactions with biological targets, such as hydrogen bonding and electrostatic interactions. This versatility makes pyrazine-based compounds attractive for designing drugs that can interact with multiple targets simultaneously.

In conclusion, (2R)-2-amino-4-(pyrazin-2-yl)butanoic acid (CAS no. 1993386-81-4) represents a significant advancement in biochemical research. Its unique structural features and stereochemical purity make it a valuable tool for developing novel therapeutic agents. The integration of computational chemistry and traditional synthetic methodologies has further enhanced its potential applications in drug discovery. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a pivotal role in addressing some of the most pressing health challenges faced by society today.

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